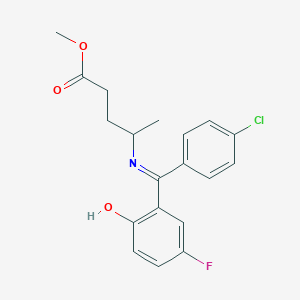
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate, also known as MCFP, is a chemical compound that has been extensively studied for its potential biomedical applications. MCFP is a member of the class of compounds known as Schiff bases, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is not fully understood. However, it has been suggested that Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of acetylcholinesterase activity in the brain, and the reduction of blood glucose levels in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential for use as a therapeutic agent for various diseases. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is relatively easy to synthesize and purify. However, one limitation of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate. One direction is the further investigation of its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Additionally, the mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further elucidated to better understand its biological effects. Furthermore, the toxicity of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further studied to determine its safety for use in vivo.
Métodos De Síntesis
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and 5-fluoro-2-hydroxybenzohydrazide, followed by the reaction with methyl 4-bromopentanoate. The resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients. Furthermore, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit hypoglycemic activity by reducing blood glucose levels in diabetic rats.
Propiedades
Número CAS |
104775-07-7 |
|---|---|
Nombre del producto |
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate |
Fórmula molecular |
C19H19ClFNO3 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
methyl 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoate |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(3-10-18(24)25-2)22-19(13-4-6-14(20)7-5-13)16-11-15(21)8-9-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3 |
Clave InChI |
UPLHXIHAIAGYJT-MNDPQUGUSA-N |
SMILES isomérico |
CC(CCC(=O)OC)N/C(=C\1/C=C(C=CC1=O)F)/C2=CC=C(C=C2)Cl |
SMILES |
CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
SMILES canónico |
CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Sinónimos |
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)p entanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



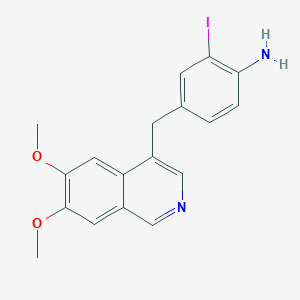
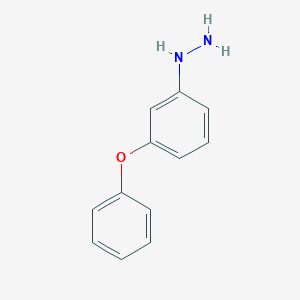
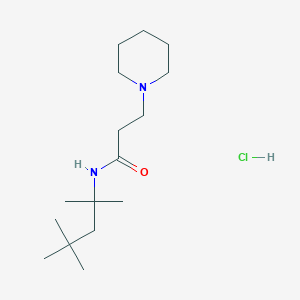

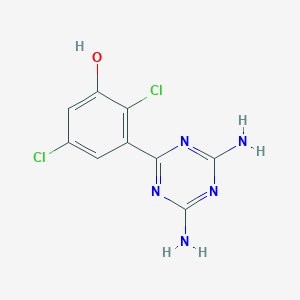
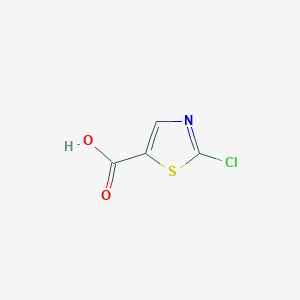
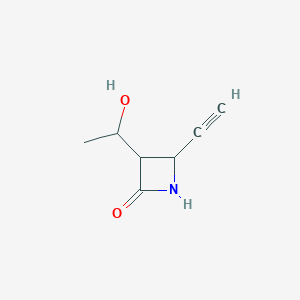
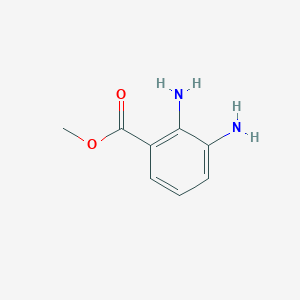
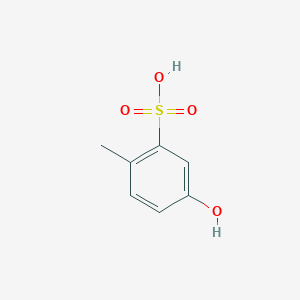
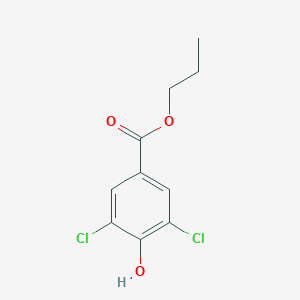
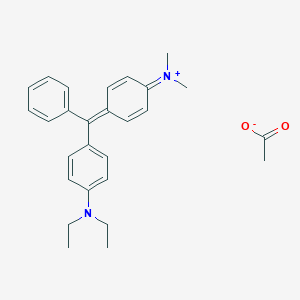
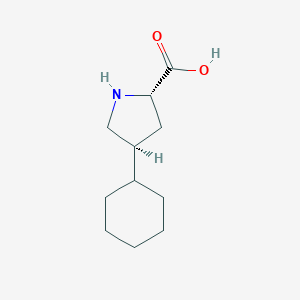
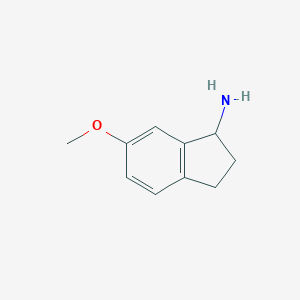
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)